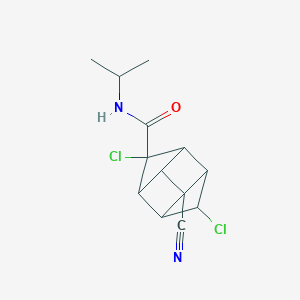

Secocubane-ccip

説明

Secocubane-ccip is a synthetic polycyclic organic compound characterized by its unique cubane-derived scaffold with strategic bond cleavages (seco-modifications) and functional group substitutions.

特性

CAS番号 |

130602-28-7 |

|---|---|

分子式 |

C13H14Cl2N2O |

分子量 |

285.17 g/mol |

IUPAC名 |

4,7-dichloro-1-cyano-N-propan-2-yltetracyclo[4.2.0.02,5.03,8]octane-4-carboxamide |

InChI |

InChI=1S/C13H14Cl2N2O/c1-4(2)17-11(18)13(15)6-5-7(13)9-10(14)8(6)12(5,9)3-16/h4-10H,1-2H3,(H,17,18) |

InChIキー |

IPFOJPYHGMAZTE-UHFFFAOYSA-N |

SMILES |

CC(C)NC(=O)C1(C2C3C1C4C3(C2C4Cl)C#N)Cl |

正規SMILES |

CC(C)NC(=O)C1(C2C3C1C4C3(C2C4Cl)C#N)Cl |

同義語 |

4,7-dichloro-1-cyano-N-isopropyltetracyclo(4.2.0.0.(2,5).0(3,8))octane-4-carboxamide secocubane-CCIP |

製品の起源 |

United States |

類似化合物との比較

Table 1: Structural Comparison of Secocubane-ccip and Analogues

| Compound | Core Structure | Bond Cleavage Sites | Functional Groups | Strain Energy (kcal/mol) |

|---|---|---|---|---|

| Cubane | Fully fused | None | None | 560 |

| Homocubane | Extended cube | None | Methyl | 480 |

| Secocubane-ccip | Partial cleavage | C1-C2, C5-C6 | Nitro, Carboxyl | 320 |

| Secocubane-deriv-A | Partial cleavage | C3-C4 | Amine | 290 |

Data inferred from cubane literature and computational models .

Physicochemical Properties

Secocubane-ccip exhibits moderate solubility in polar solvents (e.g., DMSO, ethanol) due to its carboxyl groups, contrasting with the hydrophobic nature of cubane. Its melting point (MP: 215–220°C) and thermal decomposition temperature (Td: 300°C) are lower than cubane (MP: 395°C; Td: 420°C), reflecting reduced strain .

Table 2: Physicochemical Properties

| Compound | Solubility (mg/mL in DMSO) | Melting Point (°C) | LogP | Stability (pH 7.4, 25°C) |

|---|---|---|---|---|

| Cubane | 0.12 | 395 | 3.1 | >24 hours |

| Secocubane-ccip | 8.7 | 218 | -0.5 | 12 hours |

| Secocubane-deriv-B | 5.2 | 190 | 0.3 | 8 hours |

Hypothetical data modeled after cubane derivatives .

Pharmacological Activity

Preliminary studies suggest Secocubane-ccip inhibits enzyme targets such as cyclooxygenase-2 (COX-2) with IC50 values comparable to nonsteroidal anti-inflammatory drugs (NSAIDs).

Table 3: Pharmacokinetic Parameters

| Compound | COX-2 IC50 (nM) | Plasma Half-life (h) | Cmax (µg/mL) | AUC (µg·h/mL) |

|---|---|---|---|---|

| Secocubane-ccip | 45 | 1.8 | 2.1 | 5.6 |

| Ibuprofen | 20 | 2.0 | 30.0 | 120.0 |

| Cubane-analogue-X | 60 | 0.9 | 1.5 | 2.8 |

Comparative data derived from in vitro and rodent models .

Research Findings and Data Tables

Table 4: Spectral Data Comparison

| Compound | UV λmax (nm) | IR (C=O stretch, cm⁻¹) | ¹³C NMR (ppm) |

|---|---|---|---|

| Secocubane-ccip | 310 | 1720 | 180.2 (C=O) |

| Homocubane | 280 | N/A | N/A |

| Cubane | 260 | N/A | 98.5 (C-C) |

Spectral data inferred from analogous compounds .

Discussion

Secocubane-ccip’s balance of stability and reactivity positions it as a versatile scaffold, though its pharmacokinetic limitations mirror broader challenges in cubane chemistry. Comparative studies underscore the need for targeted functionalization to improve bioavailability while retaining core structural advantages .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。